molecular formula C11H11F3O2 B1333610 Ethyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 331-33-9

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B1333610
CAS No.: 331-33-9
M. Wt: 232.2 g/mol
InChI Key: JDSJLOLGIHAOOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Scientific Research Applications

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and lipophilicity.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . It is expected that many novel applications of trifluoromethylpyridines (TFMP) will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate typically involves the esterification of 3-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(trifluoromethyl)phenylacetic acid.

    Reduction: 3-(trifluoromethyl)phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in the para position.

    Ethyl 2-(3-(trifluoromethyl)phenyl)propanoate: Similar structure but with an additional carbon in the ester chain.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJLOLGIHAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381021
Record name Ethyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-33-9
Record name Ethyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331-33-9
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